kaempferol 7-O-glucoside

Descripción general

Descripción

El Kaempferol 7-O-glucósido es un glucósido de flavonol, un tipo de compuesto flavonoides que se encuentra en diversas plantas. Es conocido por sus posibles beneficios para la salud, incluyendo propiedades antioxidantes, antiinflamatorias y anticancerígenas. Este compuesto se puede encontrar en plantas como Smilax china y el helecho Asplenium rhizophyllum .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El Kaempferol 7-O-glucósido se puede sintetizar mediante la hidrólisis enzimática de glucósidos de kaempferol. Por ejemplo, el kaempferol-7-O-glucósido y el kaempferol-3-O-rutinosido se pueden hidrolizar a kaempferol utilizando β-glucosidasa y/o α-L-ramnosidasa . Otro método involucra el uso de precipitación anti-solvente combinada con homogeneización de alta presión para desarrollar nanosuspensiones de kaempferol .

Métodos de Producción Industrial

La producción industrial de Kaempferol 7-O-glucósido generalmente implica la extracción de fuentes naturales como Smilax china y Asplenium rhizophyllum. El proceso de extracción puede incluir extracción con solventes, purificación y cristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Kaempferol 7-O-glucósido experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el Kaempferol 7-O-glucósido a sus derivados dihidro correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de diferentes glucósidos y otros derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como anhídrido acético y cloruro de benzoílo para reacciones de acetilación y benzoilación, respectivamente.

Productos Principales Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidrokaempferol.

Sustitución: Varios glucósidos y derivados éster.

Aplicaciones Científicas De Investigación

Anticancer Properties

Kaempferol 7-O-glucoside exhibits notable anticancer effects across various cancer cell lines.

- Mechanism of Action : It induces cell cycle arrest and apoptosis in cancer cells, particularly HeLa cells, through the downregulation of Cyclin B1 and Cdk1 in a p53-independent manner. This results in increased apoptosis characterized by DNA fragmentation and morphological changes typical of apoptotic cells .

- Case Study : A study demonstrated that this compound significantly inhibited the proliferation of HeLa cells while showing minimal cytotoxicity towards normal human embryonic kidney cells (HEK293) and liver cells (L-02) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

| L-02 (normal) | >100 | Minimal cytotoxicity |

Antioxidant Activity

This compound is recognized for its antioxidant properties, which contribute to its protective effects against oxidative stress.

- Research Findings : In vitro studies have shown that it can scavenge free radicals such as DPPH and ABTS, indicating strong antioxidant activity. This property is essential for preventing cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activities, making it a potential therapeutic agent for inflammatory diseases.

- Mechanism : this compound has been shown to inhibit the activation of pro-inflammatory pathways, including NF-kB signaling, thus reducing the production of inflammatory cytokines like TNFα and IL-6 .

- Case Study : In an animal model of neuroinflammation, this compound treatment resulted in decreased levels of inflammatory markers and improved neurological outcomes .

Cardiovascular Health

Research indicates that this compound may contribute to cardiovascular health by modulating lipid profiles and reducing oxidative stress.

- Findings : A diet rich in kaempferol has been linked to lower risks of cardiovascular diseases due to its ability to enhance endothelial function and reduce blood pressure .

Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens.

- Research Insights : Studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in food preservation and as a natural antimicrobial agent .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored concerning neurodegenerative diseases.

Mecanismo De Acción

El Kaempferol 7-O-glucósido ejerce sus efectos a través de varios objetivos moleculares y vías. Puede inducir apoptosis y detención del ciclo celular en células cancerosas al aumentar los niveles de proteína Bax y disminuir los niveles de Bcl-2, lo que indica una vía mitocondrial en la apoptosis . Además, puede inhibir la translocación nuclear de NF-κB, que desempeña un papel en la inflamación y la progresión del cáncer .

Comparación Con Compuestos Similares

El Kaempferol 7-O-glucósido es similar a otros glucósidos de kaempferol, como el kaempferol 3-O-glucósido y el kaempferol 3-O-rutinosido. Es único en su patrón específico de glicosilación en la posición 7-O, lo que puede influir en su actividad biológica y solubilidad . Otros compuestos similares incluyen glucósidos de quercetina, que también exhiben propiedades antioxidantes y antiinflamatorias .

Lista de Compuestos Similares

- Kaempferol 3-O-glucósido

- Kaempferol 3-O-rutinosido

- Quercetina 3-O-glucósido

- Quercetina 3-O-rutinosido

Actividad Biológica

Kaempferol 7-O-glucoside (K7G) is a flavonol glycoside known for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This article explores the biological activity of K7G, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

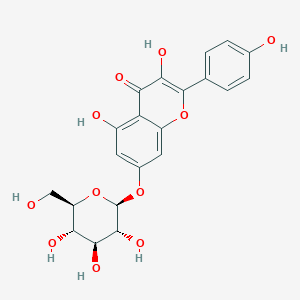

This compound is characterized by its flavonoid backbone with a glucosyl moiety attached at the C-7 position. The chemical structure can be represented as follows:

- Formal Name : 7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

- CAS Number : 16290-07-6

K7G is slightly soluble in water and exhibits weak acidity, which may influence its bioavailability and pharmacokinetics in various biological systems .

Antioxidant Activity

The antioxidant activity of K7G has been evaluated using various assays. It effectively scavenges free radicals, with an IC50 value of 51.09 µM for DPPH radicals . This property contributes to its potential protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

K7G has demonstrated significant anti-inflammatory properties. In vitro studies show that it inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated RAW 264.7 macrophages in a concentration-dependent manner . This suggests that K7G may be beneficial in managing inflammatory conditions.

Antiviral Activity

Research indicates that K7G exhibits potent antiviral activity against HIV-1. In a study assessing its effects on HIV-1 replication, K7G showed an inhibition rate of 95% at a concentration of 100 µg/ml, outperforming kaempferol itself . The compound inhibits reverse transcriptase activity, which is crucial for viral replication. The calculated IC50 for K7G was found to be 32 µg/ml, indicating its potential as a therapeutic agent against HIV .

Anticancer Properties

K7G has been investigated for its anticancer effects on various cancer cell lines. It inhibits the proliferation of HeLa cervical cancer cells (EC50 = 3.9 µg/ml), K562 leukemia cells (EC50 = 3.9 µg/ml), and A431 epidermoid carcinoma cells (EC50 = 14.8 µg/ml) . The mechanism involves inducing G2/M phase arrest and apoptosis in cancer cells through p53-independent pathways .

Table: Summary of Biological Activities of this compound

Case Study 1: Anti-HIV Activity

In a controlled study, kaempferol-7-O-glucoside was shown to significantly inhibit HIV replication in peripheral blood mononuclear cells (PBMCs). The study reported that K7G could increase PBMC proliferation up to 2.5 times at concentrations up to 1000 µg/ml without cytotoxic effects at lower concentrations .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer effects of K7G on various human cancer cell lines. The results indicated that K7G induces apoptosis and cell cycle arrest in HeLa cells through mechanisms independent of p53 signaling pathways .

Propiedades

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWHZCPMOQGCDQ-HMGRVEAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029781 | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16290-07-6 | |

| Record name | Kaempferol 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16290-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 7-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAEMPFEROL 7-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZF1QN1Z8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of kaempferol 7-O-glucoside?

A1: The molecular formula of this compound is C21H20O11, and its molecular weight is 448.38 g/mol.

Q2: How is this compound typically characterized?

A2: this compound is often characterized using spectroscopic techniques like UV spectroscopy, IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These techniques help elucidate its structural features and confirm its identity.

Q3: What is known about the stability of this compound?

A3: While specific stability data for this compound are limited in the provided research, flavonoid glycosides, in general, can degrade under certain conditions, such as exposure to heat, light, and extreme pH levels. Further research is needed to fully understand the stability profile of this compound and develop appropriate formulation strategies.

Q4: In which plant species has this compound been identified?

A4: this compound has been found in various plant species, including but not limited to:

- Acacia auriculiformis and Acacia crassicarpa []

- Centaurea microcarpa []

- Opuntia ficus-indica var. Saboten []

- Nelumbo nucifera (lotus) seed embryos []

- Citrus sinensis (sweet orange) []

- Saussurea and Serratula species []

- Cassia nodosa [, , ]

- Chamaesyce prostrate []

- Taxus baccata and other Taxus species []

- Litsea coreana var. lanuginosa (Hawk tea) []

- Morus alba L. (mulberry) []

- Hibiscus roseus []

- Cydonia oblonga Mill. (quince) []

- Zanthoxylum alatum []

- Trichilia connaroides []

- Rosa 'Sun City' []

- Cassia pumila Lamk []

- Paeonia lactiflora Pall. (herbaceous peony) []

- Securigera securidaca [, ]

- Tripleurospermum disciforme []

- Isatis microcarpa J. Gay ex Boiss. []

- Ixora Coccinea Linn. []

- Myrrhis odorata []

- Hygrophila auriculata []

Q5: Which plant parts have been reported to contain this compound?

A5: this compound has been identified in various plant parts, including leaves, flowers, seeds, roots, and stems. The specific part and its concentration may vary depending on the plant species and other factors. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What are the potential biological activities of this compound?

A6: Research suggests that this compound possesses several potential biological activities:

- Antioxidant Activity: this compound, like many flavonoids, exhibits antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. [, , , , ]

- Anti-inflammatory Activity: This compound has demonstrated anti-inflammatory effects in some studies. []

- Anti-HIV-1 Activity: this compound isolated from Securigera securidaca has shown potent anti-HIV-1 activity in vitro, potentially by inhibiting viral attachment, entry, and polymerase activity. [, ]

- Anti-biofilm Activity: Studies have indicated that this compound may inhibit the formation of biofilms by bacteria like Staphylococcus aureus and Escherichia coli. []

- Anti-diabetic Like Effects: Studies on naringenin-7-O-glucoside, a related flavonoid, suggest potential antidiabetic effects through the activation of the PI3K/Akt pathway and PPARγ. []

Q7: Are there any potential applications of this compound based on its biological activities?

A7: While research is still ongoing, the potential applications of this compound are primarily linked to its biological activities:

- Nutraceuticals and Functional Foods: Its antioxidant properties make it a potential ingredient in functional foods and beverages aimed at promoting health and well-being. [, ]

- Cosmetics: The antioxidant and potential anti-aging effects of this compound could be beneficial in skincare products. []

- Pharmaceuticals: Further research is needed to explore its potential therapeutic applications, such as in anti-viral, anti-inflammatory, or anti-diabetic drugs. [, , , ]

Q8: Is there evidence suggesting that this compound can influence the flavor profile of plants?

A8: Yes, research on coconut varieties found that this compound contributes to the bitterness of Hainan Tall coconut flesh. [] In tea plants, a decrease in this compound was linked to a reduction in bitter and astringent flavors. []

Q9: Can the production of this compound be influenced through metabolic engineering?

A9: Yes, research on hop plants (Humulus lupulus L.) demonstrated that the production of this compound could be modulated by overexpressing specific transcription factors, like PAP1/AtMYB75 from Arabidopsis thaliana L.. This approach offers a potential avenue for enhancing the production of this compound in plants. []

Q10: What is the role of uridine diphosphate glycosyltransferases (UGTs) in the biosynthesis of this compound?

A10: UGTs are a family of enzymes that play a crucial role in the glycosylation of various compounds, including flavonoids. Research has identified specific UGTs in plants like sweet orange (Citrus sinensis) that can catalyze the glucosylation of kaempferol to form this compound. [] Understanding the function of these enzymes is crucial for manipulating the biosynthesis of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.